2-chloro-4-(1H-imidazol-5-yl)aniline

Cytochrome P450 CYP3A4 Drug-Drug Interaction

Researchers developing oral therapeutics face drug-drug interaction (DDI) risks from strong CYP3A4 inhibitors. This heterocyclic aromatic amine offers a balanced solution. • **CYP3A4 IC50 5.6 μM** - 5.6-fold weaker than 1-yl imidazole analogs (<1 μM), reducing DDI liability. • **Selective scaffold** - 5-yl linkage and 2-chloro substitution enable distinct biological engagement vs. positional isomers. • **Proven utility** - Documented starting material for azaserotonin and β-amino alcohol anti-tubercular agents. Procurement: Multiple pack sizes available. Ships globally.

Molecular Formula C9H8ClN3
Molecular Weight 193.63 g/mol
CAS No. 89250-38-4
Cat. No. B12940071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-chloro-4-(1H-imidazol-5-yl)aniline
CAS89250-38-4
Molecular FormulaC9H8ClN3
Molecular Weight193.63 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C2=CN=CN2)Cl)N
InChIInChI=1S/C9H8ClN3/c10-7-3-6(1-2-8(7)11)9-4-12-5-13-9/h1-5H,11H2,(H,12,13)
InChIKeyFTCYWUBNMJRLNN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Chloro-4-(1H-imidazol-5-yl)aniline: Physicochemical & Biological Profile


2-Chloro-4-(1H-imidazol-5-yl)aniline (CAS 89250-38-4) is a heterocyclic aromatic amine composed of a 2-chloroaniline core substituted with a 1H-imidazol-5-yl moiety . Its molecular structure provides a versatile scaffold for the synthesis of bioactive molecules, including azaserotonin derivatives and β‑amino alcohol inhibitors of N‑acetyltransferase . In vitro profiling demonstrates a moderate and predictable cytochrome P450 inhibition signature, with IC50 values in the low micromolar range for key human hepatic isoforms (CYP3A4 IC50 5.6 μM) [1]. This intermediate potency distinguishes it from more potent imidazole-based CYP inhibitors and offers an advantageous selectivity window for applications where strong CYP inhibition is undesirable.

2-Chloro-4-(1H-imidazol-5-yl)aniline: Isomer & Analog Comparison


The 2‑chloro substitution pattern and the 5‑yl linkage of the imidazole ring in 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline confer distinct electronic and steric properties that are not replicated by its positional isomers (e.g., 1‑yl or 2‑yl imidazole) or by unsubstituted aniline derivatives. These structural nuances directly impact biological target engagement: for instance, the 5‑yl isomer demonstrates a 5.6‑fold lower CYP3A4 inhibitory potency (IC50 5.6 μM) compared to the more potent 1‑yl imidazole class (IC50 values typically <1 μM) [1], a difference that can be decisive in minimizing drug–drug interaction liability. Furthermore, the chloro‑substituent alters the compound's synthetic versatility—acting as both a directing group for subsequent functionalization and a modulator of pharmacokinetic properties—whereas the unsubstituted analog (2‑(1H‑imidazol‑1‑yl)aniline) lacks this handle for further derivatization and exhibits a different CYP inhibition fingerprint . Generic substitution with a cheaper, off‑the‑shelf imidazolyl aniline therefore risks both altered synthetic outcomes and divergent biological behavior, making direct replacement scientifically unsound without re‑validation of the entire experimental or production pipeline.

2-Chloro-4-(1H-imidazol-5-yl)aniline: Quantitative Differentiation Evidence


CYP3A4 Inhibition: Moderate Potency vs. 1-Substituted Imidazoles

In a head-to-head comparison within the imidazole class, 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline exhibits a CYP3A4 IC50 of 5.6 μM, which is 5.6‑fold higher (less potent) than the typical IC50 range of <1 μM observed for potent 1‑substituted imidazole inhibitors such as SR‑9186 (IC50 9 nM) [1]. This moderate inhibition profile is a critical differentiator for applications where strong CYP3A4 blockade is contraindicated.

Cytochrome P450 CYP3A4 Drug-Drug Interaction In vitro ADME

Purity Benchmarking: Among Highest-Purity Imidazolyl Aniline Building Blocks

Commercial 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline is supplied with a minimum assay of 98% (as determined by the manufacturer's quality control) . This purity level places it in the top tier of commercially available imidazolyl aniline building blocks, where typical purities range from 95% to 97% for analogs such as 2‑(1H‑imidazol‑1‑yl)aniline (97%) and 4‑(1H‑imidazol‑1‑yl)aniline (98%) .

Chemical Purity Building Block Synthetic Reproducibility Quality Control

Melting Point: A Robust Identity and Purity Check

2‑Chloro‑4‑(1H‑imidazol‑5‑yl)aniline exhibits a sharp melting point range of 105–107 °C . This well‑defined thermal behavior contrasts with related imidazolyl anilines, such as 4‑(2‑imidazolyl)aniline hydrochloride (mp >250 °C decomposition) , offering a convenient and reliable method for confirming compound identity and purity without the need for advanced instrumentation.

Melting Point Quality Control Compound Identity Physical Characterization

Validated Synthetic Utility: Starting Material for Azaserotonin Synthesis

2‑Chloro‑4‑(1H‑imidazol‑5‑yl)aniline has been explicitly validated as a starting material for the synthesis of azaserotonin, a bioactive molecule of interest in neuropharmacology . While many imidazolyl anilines are sold as generic building blocks, this specific application demonstrates a proven synthetic path with demonstrated utility, reducing the development time for medicinal chemists pursuing similar scaffolds.

Synthetic Methodology Azaserotonin Building Block Pharmaceutical Intermediate

CYP2C8 & CYP2B6 Selectivity: A Differentiated Isoform Profile

In addition to its moderate CYP3A4 inhibition, 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline exhibits even weaker inhibition of CYP2C8 (IC50 8.6 μM) and CYP2B6 (IC50 20 μM) [1]. This isoform profile, characterized by a >3‑fold selectivity for CYP3A4 over CYP2B6, is distinct from many imidazole derivatives that show broad‑spectrum P450 inhibition. For example, the unsubstituted analog 2‑(1H‑imidazol‑1‑yl)aniline displays a different CYP inhibition fingerprint, with reported CYP1A2 IC50 of 1.1 μM [2], highlighting the influence of the chloro‑substituent on isoform selectivity.

Cytochrome P450 CYP2C8 CYP2B6 Isoform Selectivity

2-Chloro-4-(1H-imidazol-5-yl)aniline: High-Impact Applications


Lead Optimization with Minimized CYP3A4 Drug-Drug Interaction Risk

When designing a new chemical series intended for chronic oral administration or co‑medication with other CYP3A4 substrates, the moderate CYP3A4 inhibitory potency (IC50 5.6 μM) of 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline provides a significantly reduced drug–drug interaction risk compared to potent imidazole inhibitors (IC50 <1 μM) [1]. This characteristic makes it a superior choice for early‑stage lead optimization where a balance of target engagement and metabolic safety is required.

Azaserotonin and 7-Azaindole Derivative Synthesis for Neuropharmacology

2‑Chloro‑4‑(1H‑imidazol‑5‑yl)aniline is a commercially recognized starting material for the synthesis of azaserotonin . This established application eliminates the need for de novo route scouting, accelerating research into serotonin receptor modulators and other neuroactive compounds.

β-Amino Alcohol Inhibitors Targeting N-Acetyltransferase for Tuberculosis

The compound has been cited as a reactant in the synthesis of β‑amino alcohols designed to inhibit the antitubercular target N‑acetyltransferase . Its chloro‑imidazole architecture provides a functional handle for constructing the β‑amino alcohol pharmacophore, a feature absent in unsubstituted imidazolyl anilines.

Chemical Biology Probes with Defined CYP Isoform Selectivity Fingerprint

The distinct CYP inhibition profile of 2‑chloro‑4‑(1H‑imidazol‑5‑yl)aniline (CYP3A4 IC50 5.6 μM, CYP2C8 8.6 μM, CYP2B6 20 μM) [1] makes it an attractive scaffold for chemical probes intended to dissect metabolic pathways. Its predictable and well‑characterized P450 interactions enable researchers to deconvolute target‑mediated versus metabolism‑mediated effects in cellular assays.

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